molecular formula C18H14FN5OS B11514301 N-(3-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

N-(3-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

Cat. No.: B11514301
M. Wt: 367.4 g/mol
InChI Key: FLKMUPIUZUNGRF-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the fluorophenyl group and the sulfanylacetamide linkage. Key steps include:

    Formation of the Triazinoindole Core: This step involves cyclization reactions under controlled conditions, often using catalysts and specific solvents to achieve the desired ring structure.

    Introduction of the Fluorophenyl Group: This step typically involves electrophilic aromatic substitution reactions, where the fluorophenyl group is introduced to the triazinoindole core.

    Formation of the Sulfanylacetamide Linkage: This step involves nucleophilic substitution reactions, where the sulfanylacetamide group is attached to the fluorophenyl-triazinoindole intermediate.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent, and catalyst), and implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazinoindole core, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazinoindole derivatives.

    Substitution: Functionalized fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, N-(3-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is investigated for its potential as a therapeutic agent. Its unique structure may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which N-(3-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide exerts its effects is complex and involves multiple pathways. The compound may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular metabolism or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(3-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide stands out due to its unique combination of a fluorophenyl group, a triazinoindole core, and a sulfanylacetamide linkage. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H14FN5OS

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H14FN5OS/c1-24-14-8-3-2-7-13(14)16-17(24)21-18(23-22-16)26-10-15(25)20-12-6-4-5-11(19)9-12/h2-9H,10H2,1H3,(H,20,25)

InChI Key

FLKMUPIUZUNGRF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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